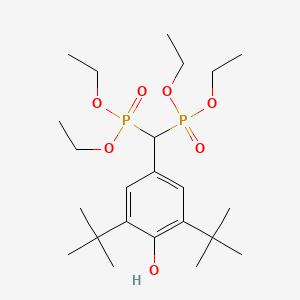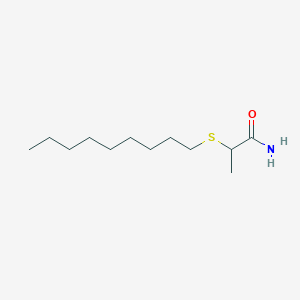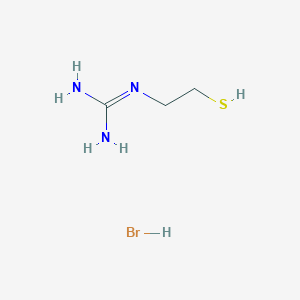![molecular formula C15H16N2 B11712664 N-[p-(Dimethylamino)benzylidene]aniline CAS No. 889-37-2](/img/structure/B11712664.png)
N-[p-(Dimethylamino)benzylidene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[p-(Dimethylamino)benzylidene]aniline, also known as p,p’-Benzylidenebis(N,N-dimethylaniline), is a chemical compound with the molecular formula C23H26N2. It is a type of Schiff base, which is formed by the condensation of an amine with a carbonyl compound. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[p-(Dimethylamino)benzylidene]aniline can be synthesized through the Schiff base reaction, which involves the condensation of benzaldehyde with aniline. The reaction typically requires a catalyst and can be carried out under mild conditions. For instance, a green synthesis method using Kinnow peel powder as a catalyst has been reported to yield the compound efficiently . Another method involves the use of bimetallic reduced graphene oxide as a catalyst, which facilitates the oxidation of benzyl alcohol to benzaldehyde, followed by its reaction with aniline .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of green catalysts and environmentally friendly methods is becoming increasingly popular to minimize chemical waste and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[p-(Dimethylamino)benzylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as hydrogen, and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often involve mild temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield different oxidized derivatives, while reduction can produce the corresponding amine .
Wissenschaftliche Forschungsanwendungen
N-[p-(Dimethylamino)benzylidene]aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[p-(Dimethylamino)benzylidene]aniline involves its interaction with various molecular targets and pathways. The compound’s electrophilic and nucleophilic sites allow it to participate in a range of chemical reactions. For instance, the hydrazine nitrogen and sulfur atoms are sites for electrophilic attack, while the dimethylamino and benzylidene hydrogen atoms are sites for nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
N-[p-(Dimethylamino)benzylidene]aniline can be compared with other Schiff bases and similar compounds:
N-Benzylideneaniline: Similar in structure but lacks the dimethylamino group, which affects its reactivity and applications.
4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one: Another Schiff base with different functional groups, leading to distinct chemical properties and uses.
Eigenschaften
CAS-Nummer |
889-37-2 |
|---|---|
Molekularformel |
C15H16N2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(phenyliminomethyl)aniline |
InChI |
InChI=1S/C15H16N2/c1-17(2)15-10-8-13(9-11-15)12-16-14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI-Schlüssel |
MFFDJRYGVWMCQY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11712609.png)

![N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11712620.png)


![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B11712636.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11712638.png)
![2-Methylpropyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B11712647.png)
![3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B11712656.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11712660.png)
